molecular formula C16H15ClFN3O3 B2884526 (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034253-81-9

(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2884526
CAS No.: 2034253-81-9
M. Wt: 351.76
InChI Key: YSTDKFYJHFNNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a fascinating organic compound featuring a complex structure of aryl and heterocyclic groups. Its configuration opens a plethora of possibilities for reactions and interactions, paving the way for diverse applications in various fields including chemistry and medicine.

Scientific Research Applications

Chemistry: : Utilized as an intermediate in organic synthesis for creating more complex molecular architectures. Biology : Studied for its potential interactions with biological macromolecules, possibly as a ligand or an inhibitor. Medicine : Investigated for therapeutic properties, including its role in novel drug discovery and development. Industry : Used in material sciences for the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the synthesis of each component:

  • Preparation of the 2-chloro-4-fluorophenyl ring: : This might involve selective halogenation reactions under specific conditions such as the presence of catalysts like iron(III) chloride or using reagents like chlorofluorobenzene.

  • Synthesis of the 3-methoxypyrazin-2-yl group: : This can be derived from appropriate pyrazine derivatives through methylation reactions utilizing reagents such as methyl iodide in the presence of a base like sodium hydroxide.

  • Formation of the pyrrolidine ring: : This is often synthesized via cyclization reactions starting from di-amine precursors and ketones under acidic conditions.

  • Coupling of the groups: : Finally, these moieties are assembled together through nucleophilic substitution reactions under controlled temperatures and pressures.

Industrial Production Methods: For larger-scale production, the process must be optimized to ensure maximum yield and cost-effectiveness. This involves:

  • Employing continuous flow chemistry for the reactions.

  • Utilizing industrial-grade reagents.

  • Implementing purification steps like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions are feasible, usually in the presence of reagents like lithium aluminum hydride, targeting specific functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can take place, altering the functional groups attached to the core structure.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, acetic acid, elevated temperatures.

  • Reduction: : Lithium aluminum hydride, ether, room temperature.

  • Substitution: : Chlorinating agents, bases like potassium carbonate, solvents such as dimethylformamide.

Major Products Formed:

  • Oxidation typically yields more oxidized versions of the compound.

  • Reduction reactions can lead to various hydrogenated derivatives.

  • Substitution can introduce a variety of functional groups depending on the reagent used.

Mechanism of Action

The compound operates by interacting with specific molecular targets within a system. This can include:

  • Molecular Binding: : Binding to specific enzymes or receptors, altering their activity.

  • Pathway Modulation: : Affecting biochemical pathways, thereby influencing various cellular processes. The exact mechanism would vary based on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-fluorophenyl)(3-(pyrrolidin-1-yl)methanone)

  • (2-Chloro-4-fluorophenyl)(3-(pyrazin-2-yl)pyrrolidin-1-yl)methanone

Uniqueness

  • The presence of the 3-methoxypyrazin-2-yl group, which introduces unique electronic and steric characteristics, enhancing its reactivity and specificity in certain reactions and applications.

  • Enhanced potential for hydrogen bonding and van der Waals interactions due to its distinct structure.

There you have it—a detailed look at (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. Fascinating stuff, right? What else are you curious about?

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3/c1-23-14-15(20-6-5-19-14)24-11-4-7-21(9-11)16(22)12-3-2-10(18)8-13(12)17/h2-3,5-6,8,11H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTDKFYJHFNNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.